
2-Methyltetrahydrofuran-2-carboxylic acid
Overview
Description
2-Methyltetrahydrofuran-2-carboxylic acid (CAS: 61449-65-8) is a cyclic ether carboxylic acid with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol. It features a tetrahydrofuran ring substituted with a methyl group and a carboxylic acid moiety at the 2-position. Key physical properties include:
- Density: 1.178 g/cm³
- Boiling Point: 239.6°C (at 760 mmHg)
- Flash Point: 101.4°C
- LogP: 0.64 (indicating moderate lipophilicity)
- PSA (Polar Surface Area): 46.53 Ų, reflecting significant hydrogen-bonding capacity .
This compound is classified under the European hazard code Xi (irritant) and is used in research and industrial applications, particularly in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyltetrahydrofuran-2-carboxylic acid can be synthesized through various methods. One common method involves the catalytic hydrogenation of furfural, which is derived from the acid-catalyzed digestion of pentosan sugars in biomass . The reaction conditions typically involve the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of furfural obtained from renewable biomass sources such as corncobs or bagasse . This process is environmentally friendly and aligns with the principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
2-Methyltetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Solvent Properties
2-Methyltetrahydrofuran-2-carboxylic acid is recognized as a greener alternative to traditional solvents like tetrahydrofuran and dichloromethane. Its use as a solvent is particularly advantageous due to its lower toxicity and environmental impact. This compound has been utilized in various chemical reactions, including:
- Transesterification of Esters: It serves as a medium for transesterification reactions, which are crucial in biodiesel production.
- Derivatization of Carboxylic Acids: The compound is effective for derivatizing carboxylic acids in bacterial lipids and seed oils, enhancing their analysis through chromatographic techniques .
Catalytic Reactions
Recent studies have highlighted the role of this compound in catalytic processes:
- Selective Lignin Fractionation: In biorefinery applications, this compound has been used in CO₂-expanded phases to selectively fractionate lignin, demonstrating significant advantages in obtaining different lignin fractions while facilitating solvent reuse .
- Hydrogenation Reactions: It has been involved in catalytic hydrogenation reactions, where its presence improves selectivity towards desired products like 2-methyltetrahydrofuran during the conversion of levulinic acid .
Case Study 1: Lignin Fractionation
A study demonstrated the effectiveness of using CO₂-expanded 2-methyltetrahydrofuran for lignin extraction from biomass. By applying pressures of up to 50 bar, the method achieved approximately 70% lignin precipitation while maintaining a water-free environment, which simplifies downstream processing in biorefineries .
Case Study 2: Catalytic Conversion of Levulinic Acid
In another study focusing on the catalytic conversion of levulinic acid into 2-methyltetrahydrofuran, various metal-supported catalysts were tested. The Cu-Ni/Al₂O₃-ZrO₂ catalyst exhibited remarkable activity, achieving over 99% conversion efficiency under optimized conditions. The study underscored the importance of reaction parameters such as temperature and hydrogen pressure on product selectivity .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Solvent Properties | Greener alternative for chemical reactions | Lower toxicity compared to traditional solvents |
Transesterification | Medium for biodiesel production | Enhances reaction efficiency |
Derivatization | Derivatizing carboxylic acids | Effective for chromatographic analysis |
Lignin Fractionation | CO₂-expanded phase for selective extraction | Up to 70% lignin recovery without water |
Catalytic Hydrogenation | Conversion of levulinic acid to desired products | Over 99% conversion with specific catalysts |
Mechanism of Action
The mechanism of action of 2-Methyltetrahydrofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydrofuran-2-carboxylic Acid
- Molecular Formula : C₅H₈O₃
- Molecular Weight : 116.12 g/mol
- Key Differences :
- Lacks the methyl group at the 2-position, reducing steric hindrance.
- Synthesis : Produced via hydrogenation of 2-furoic acid, whereas the methyl derivative may require alkylation or cyclization steps .
- Applications : Derivatives like alfuzosin (a pharmaceutical agent for benign prostatic hyperplasia) highlight its role in drug development .
2-Furoic Acid (Furan-2-carboxylic Acid)
- Molecular Formula : C₅H₄O₃
- Molecular Weight : 112.08 g/mol
- Physical Properties :
- Key Differences :
3-Methylfuran-2-carboxylic Acid
- CAS : 4412-96-8
- Molecular Formula : C₆H₆O₃
- Key Differences :
Thiophene-2-carboxylic Acid
- Molecular Formula : C₅H₄O₂S
- Molecular Weight : 128.15 g/mol
- Key Differences :
Benzofuran-2-carboxylic Acid Derivatives
- Example : 5-Methoxybenzofuran-2-carboxylic acid (CAS: 10242-08-7)
- Molecular Weight : ~178 g/mol
- Key Differences :
Comparative Data Table
Biological Activity
2-Methyltetrahydrofuran-2-carboxylic acid (2-MeTHF-2-CA) is a compound derived from the biogenic solvent 2-methyltetrahydrofuran (2-MeTHF), which has gained attention in organic synthesis and biocatalysis due to its favorable properties. This article explores the biological activity of 2-MeTHF-2-CA, including its applications, toxicity, and potential in biocatalytic processes.
2-MeTHF-2-CA is characterized by the molecular formula CHO and has a structure that includes a tetrahydrofuran ring with a carboxylic acid functional group. The presence of the methyl group at the 2-position enhances its stability and reactivity compared to other solvents like tetrahydrofuran (THF) .
Toxicity Studies
Research has evaluated the toxicity of 2-MeTHF-2-CA using various bioassays. A study conducted by Ventura et al. examined the toxic effects of biomass-derived solvents, including 2-MeTHF, on aquatic organisms such as Chlamydomonas reinhardtii, Vibrio fischeri, and Daphnia magna. The results indicated that while 2-MeTHF exhibited low toxicity, its derivatives showed varying levels of harmful effects depending on the alkyl chain length .
Table 1: Toxicity Data of 2-MeTHF and Derivatives
Compound | EC50 (mg/L) | Organism |
---|---|---|
Ethyl Levulinate | 694 | Vibrio fischeri |
Levulinic Acid | 28.4 | Vibrio fischeri |
2-Methyltetrahydrofuran | Low | Various Aquatic Species |
Biocatalytic Applications
The use of 2-MeTHF-2-CA in biocatalysis has been explored extensively. Its low water solubility allows for effective recovery in reactions involving aqueous media, making it an attractive solvent for enzymatic processes. Recent studies highlight its application in various enzymatic reactions involving hydrolases, oxidoreductases, and lyases .
Case Study: Enzymatic Reactions
In a notable study, researchers utilized 2-MeTHF as a solvent for palladium-catalyzed aminocarbonylation reactions. The results demonstrated that using 2-MeTHF led to significant improvements in conversion rates and selectivity compared to traditional solvents. Specifically, under optimized conditions, conversions reached up to 87% with high chemoselectivity towards desired products .
Advantages Over Traditional Solvents
The advantages of using 2-MeTHF-2-CA over traditional solvents like THF include:
- Higher boiling point : This allows reactions to be conducted at elevated temperatures without solvent evaporation.
- Reduced toxicity : Compared to conventional solvents, 2-MeTHF-2-CA exhibits lower environmental impact .
- Enhanced reactivity : The methyl group at the 2-position stabilizes reactive intermediates and enhances nucleophilic substitution pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyltetrahydrofuran-2-carboxylic acid?
- Methodology : Biomass-derived precursors, such as furfural or levulinic acid, can be used as starting materials. Cyclization and oxidation steps under controlled conditions (e.g., using catalysts like Pd/C or enzymes) are common. Reaction parameters (temperature, solvent, pH) must be optimized to avoid side reactions. For example, 2-MeTHF derivatives are synthesized via hydrogenation of furan intermediates in the presence of acidic or basic catalysts .
- Key Considerations : Monitor reaction progress using HPLC or GC-MS to ensure purity and yield.
Q. What precautions are necessary for handling this compound in the laboratory?
- Safety Protocols : Avoid contact with strong oxidizers (e.g., peroxides), acids, and bases due to incompatibility risks . Use nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation to prevent vapor accumulation .
- Storage : Store in a cool, dry place under inert gas (e.g., N₂) to minimize degradation. Use glass or chemically resistant containers .
Q. How does the stability of this compound affect experimental reproducibility?
- Stability Analysis : The compound is stable under standard conditions but may degrade under prolonged exposure to light, moisture, or reactive chemicals. Perform stability studies using accelerated aging tests (e.g., 40°C/75% RH) and analyze degradation products via NMR or LC-MS .
- Mitigation : Add stabilizers like BHT (butylated hydroxytoluene) for long-term storage .
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?
- Data Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For instance, discrepancies in organometallic catalysis may arise from trace water content in 2-MeTHF, which affects ligand coordination. Use Karl Fischer titration to quantify water and correlate with catalytic performance .
- Case Study : A 2022 study found that <0.1% water in 2-MeTHF improved Pd-catalyzed cross-coupling yields by 15% compared to anhydrous conditions .
Q. How can computational modeling optimize the use of this compound in green chemistry applications?
- Methodology : Apply DFT (Density Functional Theory) to predict solvent-solute interactions. For example, simulate the solvation shell of 2-MeTHF around polar intermediates to explain its efficacy in biotransformations. Compare with THF or DMSO using COSMO-RS models .
- Validation : Experimental validation via kinetic studies (e.g., Arrhenius plots) can confirm computational predictions .
Q. What advanced analytical techniques characterize decomposition pathways of this compound under extreme conditions?
- Techniques : Use TGA-FTIR (Thermogravimetric Analysis with Fourier-Transform Infrared Spectroscopy) to identify volatile decomposition products (e.g., CO, CO₂) at high temperatures. Pair with HRMS (High-Resolution Mass Spectrometry) to detect non-volatile residues .
- Findings : Decomposition above 200°C releases sulfur oxides if impurities are present, emphasizing the need for high-purity starting materials .
Q. Methodological Recommendations
- Synthetic Optimization : For scale-up, employ flow chemistry to enhance heat/mass transfer and reduce side reactions .
- Toxicology Screening : Use in vitro assays (e.g., Ames test for mutagenicity) to assess safety profiles before pharmaceutical applications .
- Environmental Impact : Evaluate biodegradability via OECD 301F tests to align with green chemistry principles .
Properties
IUPAC Name |
2-methyloxolane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQAQMYIZDJCDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390378 | |
Record name | 2-methyltetrahydrofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61449-65-8 | |
Record name | 2-methyltetrahydrofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyloxolane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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